Cas no 84750-93-6 (4-Bromo-β,β-difluorostyrene)

4-Bromo-β,β-difluorostyrene structure
4-Bromo-β,β-difluorostyrene structure
Product Name:4-Bromo-β,β-difluorostyrene
N.o CAS:84750-93-6
MF:C8H5BrF2
MW:219.026108503342
MDL:MFCD08276320
CID:707473
PubChem ID:87558574
Update Time:2025-05-28

4-Bromo-β,β-difluorostyrene Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Bromo-4-(2,2-difluorovinyl)benzene
    • 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC)
    • 1-bromo-4-(2,2-difluoroethenyl)benzene
    • 4-BROMO-BETA,BETA-DIFLUOROSTYRENE
    • Benzene,1-bromo-4-(2,2-difluoroethenyl)-
    • ,&beta
    • 1-Bromo-4-(2,2-difluorovinyl)benzene (stabilized with TBC)
    • 2-(4-Bromophenyl)-1,1-difluoroethylene (stabilized with TBC)
    • FCH1327098
    • 2-(4-Bromophenyl)-1,1-difluoroethylene
    • AX8258056
    • B2856
    • 4-Bromo-β,β-difluorostyrene
    • 1-Bromo-4-(2,2-difluoroethenyl)benzene (ACI)
    • 1,1-Difluoro-2-(4-bromophenyl)ethene
    • MFCD08276320
    • C8H5BrF2
    • 84750-93-6
    • CS-0186320
    • AS-62708
    • DTXSID20628881
    • SY055118
    • SCHEMBL1054194
    • T71386
    • AKOS015835643
    • MDL: MFCD08276320
    • Inchi: 1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H
    • Chave InChI: LXJISEJYMAHRKE-UHFFFAOYSA-N
    • SMILES: F/C(=C/C1C=CC(Br)=CC=1)/F

Propriedades Computadas

  • Massa Exacta: 217.95400
  • Massa monoisotópica: 217.954
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 144
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 3.4

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.57
  • Ponto de ebulição: 209.8°C at 760 mmHg
  • Ponto de Flash: 80.7°C
  • Índice de Refracção: 1.5420-1.5460
  • PSA: 0.00000
  • LogP: 3.68650
  • Solubilidade: 未确定

4-Bromo-β,β-difluorostyrene Informações de segurança

4-Bromo-β,β-difluorostyrene Dados aduaneiros

  • CÓDIGO SH:2903999090
  • Dados aduaneiros:

    中国海关编码:

    2903999090

    概述:

    2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Bromo-β,β-difluorostyrene Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM185846-5g
1-bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
5g
$295 2021-08-05
Alichem
A019088618-5g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
5g
$515.00 2023-08-31
Alichem
A019088618-10g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
10g
$736.44 2023-08-31
Alichem
A019088618-25g
1-Bromo-4-(2,2-difluorovinyl)benzene
84750-93-6 95%
25g
$1386.32 2023-08-31
TRC
B680660-10mg
4-Bromo-β,β-difluorostyrene
84750-93-6
10mg
$ 50.00 2022-06-06
TRC
B680660-50mg
4-Bromo-β,β-difluorostyrene
84750-93-6
50mg
$ 65.00 2022-06-06
TRC
B680660-100mg
4-Bromo-β,β-difluorostyrene
84750-93-6
100mg
$ 80.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B871477-200mg
4-Bromo-beta,beta-difluorostyrene
84750-93-6 98%,TBC
200mg
357.30 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B2856-1g
4-Bromo-β,β-difluorostyrene
84750-93-6 >98.0%(GC)
1g
¥1,375.00 2021-05-19
abcr
AB249731-1 g
4-Bromo-beta,beta-difluorostyrene, 98%; .
84750-93-6 98%
1g
€146.80 2023-06-22

4-Bromo-β,β-difluorostyrene Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: N-Methyl-2-pyrrolidone ;  4 h, 80 °C
Referência
Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine
Zheng, Jian; Cai, Ji; Lin, Jin-Hong; Guo, Yong; Xiao, Ji-Chang, Chemical Communications (Cambridge, 2013, 49(68), 7513-7515

Método de produção 2

Condições de reacção
1.1 Reagents: Triphenylphosphine Catalysts: Sodium fluoride Solvents: Ethyl acetate ;  1 min, 90 °C
1.2 10 min, 90 °C; 1 h, 90 °C
Referência
Conversion between difluorocarbene and difluoromethylene ylide
Zheng, Jian; Lin, Jin-Hong; Cai, Ji; Xiao, Ji-Chang, Chemistry - A European Journal, 2013, 19(45), 15261-15266

Método de produção 3

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Dimethyl carbonate ;  1 h, rt
1.2 Reagents: Water ;  rt
Referência
Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes Via Desilylative Defluorination Of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes
Carreras, Virginie ; Ollevier, Thierry, Journal of Organic Chemistry, 2021, 86(18), 13160-13168

Método de produção 4

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Lithium iodide Solvents: Dimethylformamide ,  1,4-Dioxane ;  24 h, 120 °C
Referência
Direct Difluoromethylenation of Carbonyl Compounds Using TMSCF3: The Right Conditions
Prakash, Surya G.; Krishnamoorthy, Sankarganesh; Kothandaraman, Jotheeswari; Saldana, Jacqueline, European Journal of Organic Chemistry, 2016, 2016(29), 4965-4969

Método de produção 5

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  2 h, 110 °C
1.2 Solvents: Water
Referência
Pd-catalyzed selective carbonylation of gem-difluoroalkenes: a practical synthesis of difluoromethylated esters
Liu, Jiawang; Yang, Ji; Ferretti, Francesco; Jackstell, Ralf; Beller, Matthias, Angewandte Chemie, 2019, 58(14), 4690-4694

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 min, -78 °C; 6 - 24 h, -78 °C → rt
Referência
Diethyl difluoromethylphosphonate: a source of [CF2H]- and [CF2]2- moieties
Zibinsky, M.; Beier, P.; Surya Prakash, G. K., Khimiya v Interesakh Ustoichivogo Razvitiya, 2008, 16(1), 71-75

Método de produção 7

Condições de reacção
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dimethyl sulfoxide ;  20 h, 40 °C
Referência
A one-step synthesis of gem-difluoroolefins from alcohols
Xiao, Xuan; Yao, Xu; Yu, Jiao; Tang, Ting; Xiao, Can; et al, Journal of Fluorine Chemistry, 2020, 240,

Método de produção 8

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  1 - 10 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
Referência
[3+2]-Annulation of gem-Difluoroalkenes and Pyridinium Ylides: Access to Functionalized 2-Fluoroindolizines
Zhang, Jun-Qi; Hu, Dandan; Song, Jinyu; Ren, Hongjun, Journal of Organic Chemistry, 2021, 86(6), 4646-4660

Método de produção 9

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Potassium iodide Solvents: Acetonitrile ;  0.5 h, 80 °C
1.2 Solvents: Acetonitrile ;  80 °C; 6 h, 80 °C
1.3 Reagents: Sodium chloride Solvents: Water
Referência
Tandem C-C/C-N Bond Formation via Rh(III)-Catalyzed α-Fluoroalkenylation and Sequential Annulation of 2-Arylquinazolinones and gem-Difluorostyrenes
Pang, Binghan; Wang, Yangyang; Hao, Liqiang; Wu, Gaorong; Ma, Zhihong; et al, Journal of Organic Chemistry, 2023, 88(1), 143-153

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  -50 °C
1.2 Reagents: Ammonium chloride ;  -50 °C → -40 °C; -40 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Difluoromethyl 2-pyridyl sulfone
Jiang, Fanzhou; Hu, Jinbo, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-7

Método de produção 11

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Potassium iodide Solvents: Acetonitrile ;  4 h, 70 °C
Referência
The use of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate as the difluorocarbene source to generate an in situ source of difluoromethylene triphenylphosphonium ylide
Thomoson, Charles S.; Martinez, Henry; Dolbier, William R. Jr., Journal of Fluorine Chemistry, 2013, 150, 53-59

Método de produção 12

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Zinc Solvents: Dimethylacetamide ;  100 °C
Referência
Synthesis of Alkyl Aryl(heteroaryl)acetates from N-Oxides, 1,1-Difluorostyrenes, and Alcohols
Loska, Rafal; Szachowicz, Katarzyna; Szydlik, Dorota, Organic Letters, 2013, 15(22), 5706-5709

Método de produção 13

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  100 °C; 30 min, 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Referência
Stereoselective formation of Z-monofluoroalkenes by nickel-catalyzed defluorinative coupling of gem-difluoroalkenes with lithium organoborates
Xiao, Yisa ; Huang, Weichen; Shen, Qilong, Chinese Chemical Letters, 2022, 33(9), 4277-4280

Método de produção 14

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  30 min, 100 °C; 30 min, 100 °C
Referência
Copper-Catalyzed Regioselective Monodefluoroborylation of Polyfluoroalkenes en Route to Diverse Fluoroalkenes
Sakaguchi, Hironobu; Uetake, Yuta; Ohashi, Masato; Niwa, Takashi ; Ogoshi, Sensuke ; et al, Journal of the American Chemical Society, 2017, 139(36), 12855-12862

Método de produção 15

Condições de reacção
1.1 Reagents: Zinc oxide (ZnO) Solvents: Dimethylformamide ;  10 h, 90 °C
Referência
ZnO-promoted Wittig gem-difluoroolefination of aldehydes with [Ph3P+CF2H·Br-]
Yu, Jiao; Lin, Jinhong; Xiao, Jichang, Youji Huaxue, 2019, 39(1), 265-269

Método de produção 16

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referência
Nucleophilic (phenylsulfonyl)difluoromethylation of alkyl halides using PhSO2CF2SiMe3: preparation of gem-difluoroalkenes and trifluoromethyl compounds
Zhu, Lingui; Li, Ya; Zhao, Yanchuan; Hu, Jinbo, Tetrahedron Letters, 2010, 51(47), 6150-6152

Método de produção 17

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: N-Methyl-2-pyrrolidone ;  30 min, 120 °C
Referência
Synthesis of tetrazines from gem-difluoroalkenes under aerobic conditions at room temperature
Fang, Zheng; Hu, Wen-Li; Liu, De-Yong; Yu, Chu-Yi; Hu, Xiang-Guo, Green Chemistry, 2017, 19(5), 1299-1302

Método de produção 18

Condições de reacção
1.1 Solvents: Dimethylformamide ;  2 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Referência
Decarboxylative Julia-Kocienski gem-Difluoro-Olefination of 2-Pyridinyl Sulfonyldifluoroacetate
Wang, Xiao-Ping; Lin, Jin-Hong; Xiao, Ji-Chang; Zheng, Xing, European Journal of Organic Chemistry, 2014, 2014(5), 928-932

4-Bromo-β,β-difluorostyrene Raw materials

4-Bromo-β,β-difluorostyrene Preparation Products

Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.